molecular formula C14H19NOS B5756096 N-cyclohexyl-4-methoxybenzenecarbothioamide CAS No. 68055-29-8

N-cyclohexyl-4-methoxybenzenecarbothioamide

Cat. No. B5756096
CAS RN: 68055-29-8
M. Wt: 249.37 g/mol
InChI Key: DWSWSMYKBIKIDC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxybenzenecarbothioamide, also known as CMCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMCT is a member of the carbothioamide family, which are known to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

N-cyclohexyl-4-methoxybenzenecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. N-cyclohexyl-4-methoxybenzenecarbothioamide has also been found to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxybenzenecarbothioamide is not fully understood. However, it has been suggested that N-cyclohexyl-4-methoxybenzenecarbothioamide exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of certain enzymes involved in cancer cell growth. N-cyclohexyl-4-methoxybenzenecarbothioamide's anti-inflammatory and antioxidant activities are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-cyclohexyl-4-methoxybenzenecarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-cyclohexyl-4-methoxybenzenecarbothioamide inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and scavenges free radicals. In vivo studies have shown that N-cyclohexyl-4-methoxybenzenecarbothioamide reduces tumor growth and improves survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-methoxybenzenecarbothioamide in lab experiments is its low toxicity. N-cyclohexyl-4-methoxybenzenecarbothioamide has been found to be relatively safe in animal studies, with no significant adverse effects reported. However, one limitation of using N-cyclohexyl-4-methoxybenzenecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclohexyl-4-methoxybenzenecarbothioamide. One area of interest is the development of novel N-cyclohexyl-4-methoxybenzenecarbothioamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-cyclohexyl-4-methoxybenzenecarbothioamide's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclohexyl-4-methoxybenzenecarbothioamide and its potential interactions with other drugs.
Conclusion
In conclusion, N-cyclohexyl-4-methoxybenzenecarbothioamide is a promising compound with potential therapeutic applications in cancer, inflammation, and oxidative stress-related disorders. Its low toxicity and various biochemical and physiological effects make it an attractive candidate for further research. While there are limitations to using N-cyclohexyl-4-methoxybenzenecarbothioamide in lab experiments, its potential future directions make it an exciting area of study in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-cyclohexyl-4-methoxybenzenecarbothioamide involves the reaction of N-cyclohexyl-4-methoxybenzamide with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain N-cyclohexyl-4-methoxybenzenecarbothioamide as a white crystalline solid. The yield of this synthesis method is reported to be around 70%.

properties

IUPAC Name

N-cyclohexyl-4-methoxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSWSMYKBIKIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359557
Record name N-cyclohexyl-4-methoxybenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-methoxybenzenecarbothioamide

CAS RN

68055-29-8
Record name N-cyclohexyl-4-methoxybenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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